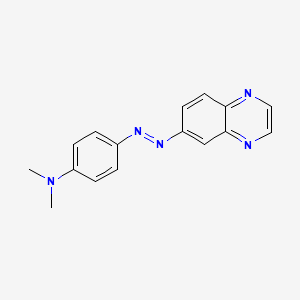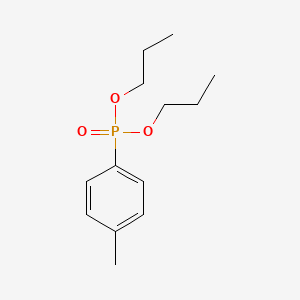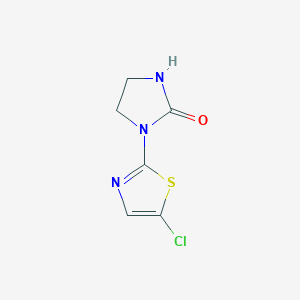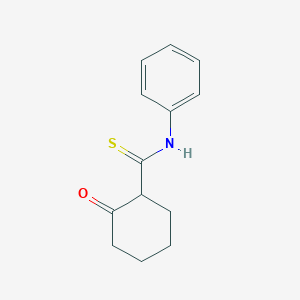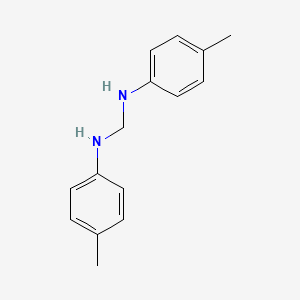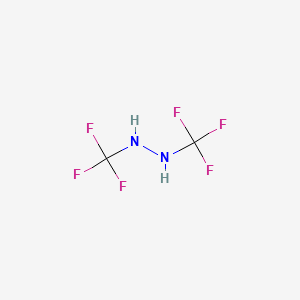
1,2-Bis(trifluoromethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trifluoromethyl)hydrazine is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethyl)hydrazine can be synthesized through several methods. One common approach involves the thermal decomposition of tert-butyl bis(trifluoromethyl)carbamate or a solution of bis(trifluoromethyl)carbamic acid azide in the presence of water . Another method includes the reaction of perfluoro-2-aza-propene, bis(trifluoromethyl)ketene, and hexafluoroacetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(trifluoromethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Applications De Recherche Scientifique
1,2-Bis(trifluoromethyl)hydrazine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1,2-Bis(trifluoromethyl)hydrazine involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(trifluoromethyl)hydrazine: This compound is similar in structure but has both trifluoromethyl groups attached to the same nitrogen atom.
Trifluoromethylhydrazine: A simpler compound with only one trifluoromethyl group attached to the hydrazine moiety.
Uniqueness
1,2-Bis(trifluoromethyl)hydrazine is unique due to the presence of two trifluoromethyl groups attached to different nitrogen atoms. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
14848-78-3 |
|---|---|
Formule moléculaire |
C2H2F6N2 |
Poids moléculaire |
168.04 g/mol |
Nom IUPAC |
1,2-bis(trifluoromethyl)hydrazine |
InChI |
InChI=1S/C2H2F6N2/c3-1(4,5)9-10-2(6,7)8/h9-10H |
Clé InChI |
DYIRIKGQTBBWIX-UHFFFAOYSA-N |
SMILES canonique |
C(NNC(F)(F)F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


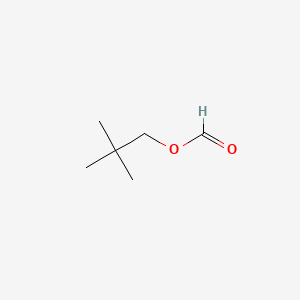


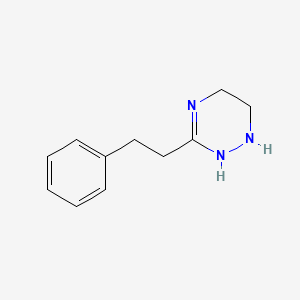
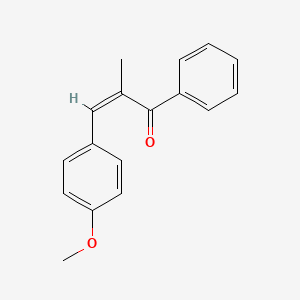
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
